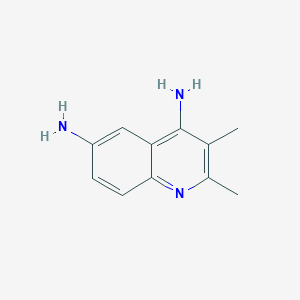
2,3-Dimethylquinoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylquinoline-4,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with two methyl groups at positions 2 and 3, and two amino groups at positions 4 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoline-4,6-diamine can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylquinoline with nitrating agents to introduce nitro groups, followed by reduction to form the corresponding diamine. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
2,3-Dimethylquinoline-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its aromatic properties and wide range of applications.
2,4-Dimethylquinoline: Another derivative with similar structural features but different substitution patterns.
4,6-Diaminoquinoline: A compound with amino groups at positions 4 and 6, similar to 2,3-Dimethylquinoline-4,6-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups on the quinoline ring enhances its reactivity and potential for various applications in research and industry .
Properties
CAS No. |
828930-83-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3-dimethylquinoline-4,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,12H2,1-2H3,(H2,13,14) |
InChI Key |
CBEVFUCYVCKYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















